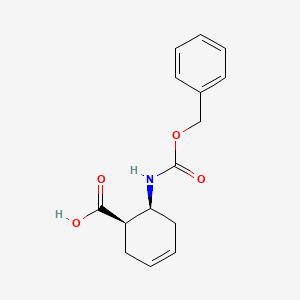

p-Methyl Atomoxetine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Atomoxetine Hydrochloride has been documented, showcasing its preparation from starting materials through steps such as etherification, purification, and salt formation, achieving a total yield of 68.1% and a purity of 99.5% (Zhang Ya-tong, 2008). This synthesis process is crucial for the production of high-purity Atomoxetine Hydrochloride for further study and application.

Molecular Structure Analysis

The crystal structure of Atomoxetine Hydrochloride has been elucidated, revealing that it crystallizes in the orthorhombic space group P212121, with detailed dimensions and hydrogen bonding patterns described (J. Kaduk et al., 2014). This information is fundamental for understanding the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

The chemical reactions of Atomoxetine Hydrochloride, including its metabolic fate and interactions within biological systems, have been studied. It is metabolized primarily through pathways such as aromatic ring hydroxylation, benzylic oxidation, and N-demethylation, with significant involvement of the CYP2D6 enzyme (J. Sauer et al., 2003). These reactions affect its pharmacokinetics and pharmacodynamics, although the emphasis here is on its chemical transformations.

Physical Properties Analysis

Atomoxetine Hydrochloride's physical properties, including solubility and permeability, are influenced by its structural characteristics. Its high aqueous solubility and membrane permeability facilitate rapid and complete absorption when administered orally, with bioavailability ranging from 63 to 94% (J. Sauer et al., 2005). These properties are essential for its effectiveness as a therapeutic agent.

Applications De Recherche Scientifique

1. Spectrophotometric Analysis

- Application Summary: Atomoxetine is used in a novel spectrophotometric approach that relies on a charge transfer complex between atomoxetine and a quinone-based π-acceptor .

- Methods of Application: Two approaches are implemented for the spectrophotometric analysis of atomoxetine. These approaches rely on charge transfer formed between Atomoxetine base (n-donor) with p-chloranil and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ; π-acceptor). The generated complexes exhibit absorption intensity maxima at 550 and 460 nm in acetonitrile for p-chloranil and DDQ in the order .

- Results: Under the optimum reaction condition, Beer’s law was followed for p-chloranil and DDQ at concentrations of 30–320 and 10–80 µg mL −1, respectively. The ICH guidelines were followed for work validation, and the outcomes were excellent and satisfactory .

2. Development of Oral Films

- Application Summary: Atomoxetine is used in the development, formulation, and evaluation of oral films .

- Methods of Application: Oral films were developed and prepared by solvent evaporation method. The film-forming agent used was hydroxypropyl methylcellulose (HPMC) and propylene glycol as a plasticizer .

- Results: The mechanical properties of the developed films (tensile strength, % elongation, folding endurance) were found to be in acceptable limits. Hence, atomoxetine oral dispersing film was formulated and evaluated which results in the development of the product with higher efficacy and bioavailability .

3. Solid Lipid Nanoparticles

- Application Summary: Atomoxetine hydrochloride is loaded into Solid Lipid Nanoparticles (SLN) for various applications .

- Methods of Application: The drug is incorporated into the solid lipid matrix, which is then used to form nanoparticles. These nanoparticles can be used for targeted drug delivery, improving the bioavailability of the drug .

- Results: The use of SLN enhances the stability and efficacy of the drug, making it a promising approach for drug delivery .

4. Spectrofluorimetric Methods

- Application Summary: Two green spectrofluorimetric methods were developed for the sensitive assay of Atomoxetine hydrochloride in pure and capsule forms .

- Methods of Application: The first method relies on measuring the enhanced fluorescence of Atomoxetine by the use of sodium dodecyl sulfate in alkaline medium. The second method involves complex formation of Atomoxetine with Erythrosine B in aqueous acidic solution .

- Results: The calibration curves were linear through the ranges of 0.2-2.0 μg ml−1 for Method I, and 0.2-4.0 μg ml−1 for Method II with good correlation coefficient (r = 0.9998) for both methods .

5. Neuropharmacology

- Application Summary: Atomoxetine has been shown to bind to the serotonin transporter (SERT), and block the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD .

- Methods of Application: This is typically studied using positron emission tomography (PET) imaging studies in rhesus monkeys .

- Results: These findings suggest that Atomoxetine may have potential applications in the treatment of conditions related to the serotonin and glutamatergic systems .

6. Solid Lipid Nanoparticles

- Application Summary: Atomoxetine hydrochloride is loaded into Solid Lipid Nanoparticles (SLN) for various applications .

- Methods of Application: The drug is incorporated into the solid lipid matrix, which is then used to form nanoparticles. These nanoparticles can be used for targeted drug delivery, improving the bioavailability of the drug .

- Results: The use of SLN enhances the stability and efficacy of the drug, making it a promising approach for drug delivery .

7. Content Uniformity Testing

- Application Summary: Two green spectrofluorimetric methods were developed for the sensitive assay of Atomoxetine hydrochloride in pure form and commercial capsules with application to content uniformity testing .

- Methods of Application: The first method relied on measuring the enhanced fluorescence of ATX by the use of sodium dodecyl sulfate in alkaline medium. The second method involved complex formation of ATX with Erythrosine B (EB) in aqueous acidic solution .

- Results: The calibration curves were linear through the ranges of 0.2-2.0 μg ml−1 for Method I, and 0.2-4.0 μg ml−1 for Method II with good correlation coefficient (r = 0.9998) for both methods .

8. Neuropharmacology

- Application Summary: Atomoxetine has been shown to bind to the serotonin transporter (SERT), and block the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD .

- Methods of Application: This is typically studied using positron emission tomography (PET) imaging studies in rhesus monkeys .

- Results: These findings suggest that Atomoxetine may have potential applications in the treatment of conditions related to the serotonin and glutamatergic systems .

Safety And Hazards

Atomoxetine has several side effects. Common ones may include nausea, vomiting, upset stomach, constipation, dry mouth, loss of appetite, mood changes, feeling tired, dizziness, urination problems, or impotence1. Serious side effects may include signs of heart problems, signs of psychosis, liver problems, painful or difficult urination, or prolonged erection1. It is also important to note that Atomoxetine can affect children’s growth1.

Orientations Futures

Atomoxetine is an effective treatment for the core ADHD symptoms and improves functional outcomes and quality of life in various pediatric populations. However, responses to Atomoxetine may be gradual and often build over time6. Therefore, it is important for clinicians to set appropriate expectations for the patient and their family regarding the likelihood of a gradual response6.

Propriétés

Numéro CAS |

873310-31-7 |

|---|---|

Nom du produit |

p-Methyl Atomoxetine Hydrochloride |

Formule moléculaire |

C₁₇H₂₂ClNO |

Poids moléculaire |

291.82 |

Synonymes |

N-Methyl-γ-(4-methylphenoxy)benzenepropanamine Hydrochloride; Atomoxetine Related Compound C Hydrochloride; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)

![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)